N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 302950-47-6
Cat. No.: VC7039688
Molecular Formula: C13H9F6NO3S
Molecular Weight: 373.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302950-47-6 |
|---|---|
| Molecular Formula | C13H9F6NO3S |
| Molecular Weight | 373.27 |
| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C13H9F6NO3S/c14-12(15,16)8-2-1-3-9(6-8)20(11(21)13(17,18)19)10-4-5-24(22,23)7-10/h1-6,10H,7H2 |
| Standard InChI Key | YQOKGWOLOTUGMV-UHFFFAOYSA-N |
| SMILES | C1C(C=CS1(=O)=O)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)C(F)(F)F |
Introduction
Chemical Formula and Molecular Weight
The molecular formula for this compound can be deduced as CHFNOS, combining the thiophene dioxide and trifluoroacetamide moieties. The molecular weight would be approximately 383.23 g/mol, calculated from the atomic masses of its constituent atoms.
Applications
Given its structure, potential applications could include pharmaceuticals, agrochemicals, or materials science, where fluorinated compounds often play significant roles due to their unique properties.
Related Compounds
-
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide (PubChem CID: 4615426) shares a similar thiophene dioxide backbone but with a methoxyphenyl group instead of a trifluoromethylphenyl group .
-
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide is another related compound, lacking the trifluoroacetamide moiety.
Research Findings
While specific research findings on this exact compound are not available, studies on similar compounds suggest potential biological activity and utility in drug development due to their ability to interact with various biological targets.
Data Table: Comparison of Related Compounds
This table highlights the structural and molecular weight differences among related compounds, emphasizing the impact of substituents on molecular properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume